L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)-
L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)-
Brand Name:
Vulcanchem
CAS No.:
13443-69-1
VCID:
VC20996660
InChI:
InChI=1S/C11H11Cl2NO3S/c1-6(15)14-10(11(16)17)5-18-7-2-3-8(12)9(13)4-7/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1
SMILES:
CC(=O)NC(CSC1=CC(=C(C=C1)Cl)Cl)C(=O)O
Molecular Formula:
C11H11Cl2NO3S
Molecular Weight:
308.2 g/mol
L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)-
CAS No.: 13443-69-1
Cat. No.: VC20996660
Molecular Formula: C11H11Cl2NO3S
Molecular Weight: 308.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13443-69-1 |
|---|---|
| Molecular Formula | C11H11Cl2NO3S |
| Molecular Weight | 308.2 g/mol |
| IUPAC Name | (2R)-2-acetamido-3-(3,4-dichlorophenyl)sulfanylpropanoic acid |
| Standard InChI | InChI=1S/C11H11Cl2NO3S/c1-6(15)14-10(11(16)17)5-18-7-2-3-8(12)9(13)4-7/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1 |
| Standard InChI Key | JYWAYDDGOPHFIS-JTQLQIEISA-N |
| Isomeric SMILES | CC(=O)N[C@@H](CSC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
| SMILES | CC(=O)NC(CSC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
| Canonical SMILES | CC(=O)NC(CSC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
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